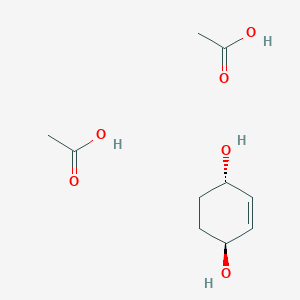
Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is a compound that combines the properties of acetic acid and a cyclohexene diol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The cyclohexene diol component introduces a cyclic structure with two hydroxyl groups, adding complexity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol can be achieved through regioselective acetylation of primary hydroxy groups in thioglycoside derivatives with gluco- and galacto-configurations. This process involves treatment with aqueous or anhydrous acetic acid at elevated temperatures (80–118°C), avoiding complex and costly manipulations with protective groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of cyclohexane-1,4-diol.
Substitution: Formation of acetylated derivatives.
Scientific Research Applications
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in regioselective acetylation reactions.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups and a double bond. The hydroxyl groups can form hydrogen bonds, making the compound a good candidate for reactions involving nucleophiles and electrophiles. The double bond in the cyclohexene ring can undergo addition reactions, further expanding its reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,4-diol: Lacks the double bond present in acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol.
Cyclohexane-1,4-dione: Contains ketone groups instead of hydroxyl groups.
Cyclohexane-1,4-dicarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
Acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol is unique due to the combination of a double bond and hydroxyl groups in a cyclic structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
78776-44-0 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1 |
InChI Key |
IFTUVSFGWAKOIZ-BNTLRKBRSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CC(C=CC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















